Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

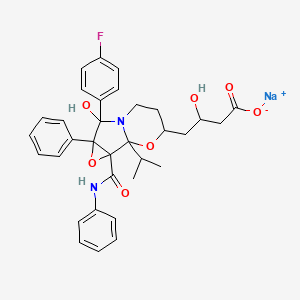

Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity (CAS 1316291-19-6) is a process-related impurity formed during the synthesis of atorvastatin, a widely prescribed statin for managing hyperlipidemia. Its molecular formula is C₃₃H₃₄FN₂O₇·Na, with a molecular weight of 612.62 g/mol and a purity >95% (HPLC) . Structurally, it features a bicyclic pyrrolo-oxazine core with an isopropyl substituent and a sodium counterion (Figure 1). This impurity is critical to monitor under ICH guidelines, as impurities ≥0.10% require identification and characterization .

Vorbereitungsmethoden

Synthetic Pathways for Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity

Cyclization During Ester Hydrolysis

The impurity forms predominantly during the hydrolysis of atorvastatin ester intermediates. In the presence of sodium hydroxide, the ester group of atorvastatin undergoes hydrolysis to yield the sodium salt. However, under alkaline conditions (pH 11–13) and elevated temperatures (70–90°C), intramolecular esterification occurs, leading to cyclization and the formation of the cyclic sodium salt isopropyl impurity . This reaction is catalyzed by amidine bases such as 1,8-diazabicycloundec-7-ene (DBU), which accelerate the cyclization process .

Key Reaction Parameters

-

Temperature : 70–90°C

-

Catalyst : DBU (0.1–0.5 mol%)

-

Solvent : Methanol or isopropanol

Photodegradation Pathways

Exposure to UV light induces photodegradation of atorvastatin, generating the cyclic impurity. This pathway is significant in stability studies, where forced degradation under ICH guidelines (e.g., Q1B) reveals the impurity’s formation. The mechanism involves radical-mediated cyclization of the heptenoic acid side chain with the pyrrole ring .

Industrial-Scale Synthesis and Optimization

Patent-Based Manufacturing Processes

Patent WO2017060885A1 outlines an optimized method to minimize impurity formation during atorvastatin synthesis :

-

Esterification : React atorvastatin acid with isopropyl alcohol using DBU.

-

Cyclization : Heat the intermediate at 70–90°C in methanol, inducing intramolecular esterification.

-

Purification : Wash with cyclohexane and recrystallize from isopropanol/water mixtures to achieve >95% purity .

Yield and Purity Data

| Step | Yield (%) | Purity (%) | Key Impurities Removed |

|---|---|---|---|

| Esterification | 85–90 | 98.5 | Unreacted starting material |

| Cyclization | 70–75 | 95.0 | Linear esters |

| Recrystallization | 90–95 | 99.8 | Residual solvents |

Solvent and Temperature Effects

The choice of solvent critically impacts impurity yield:

-

Methanol : Enhances cyclization but risks over-hydrolysis.

-

Isopropanol : Reduces side reactions but requires longer reaction times .

-

Water : Used in anti-solvent precipitation to isolate the sodium salt .

Analytical Methods for Impurity Characterization

HPLC and Mass Spectrometry

A validated RP-HPLC method (source 3) separates atorvastatin from its cyclic impurity using a CSH Phenyl-Hexyl column (150 × 4.6 mm, 3.5 µm). Key parameters:

-

Mobile Phase : Acetonitrile:phosphate buffer (pH 3.0) (55:45)

-

Flow Rate : 1.0 mL/min

Performance Metrics

| Parameter | Value |

|---|---|

| Retention Time | 12.8 min (impurity) |

| Linearity (R²) | 0.9998 |

| LOD/LOQ | 0.03 µg/mL / 0.10 µg/mL |

Mass spectrometry (ACQUITY QDa II) confirms the impurity’s molecular ion at m/z 612.22 ([M+Na]⁺), aligning with its formula C₃₃H₃₄FN₂O₇Na .

Forced Degradation Studies

Stress testing under acidic (1M HCl), alkaline (1M NaOH), and oxidative (3% H₂O₂) conditions reveals the impurity’s stability profile:

| Condition | Degradation (%) | Impurity Formed (%) |

|---|---|---|

| Acidic (24h, 60°C) | 15.2 | 2.1 |

| Alkaline (24h, 60°C) | 28.7 | 12.4 |

| Oxidative (24h, RT) | 10.5 | 1.8 |

Purification and Control Strategies

Crystallization Techniques

Recrystallization from isopropanol/water (3:1) reduces impurity levels below 0.1%. The process involves:

-

Dissolving the crude product in hot isopropanol (60°C).

-

Adding water dropwise until cloud point.

Chromatographic Methods

Preparative HPLC with a C18 column (250 × 21.2 mm, 10 µm) achieves >99.5% purity using a gradient elution of acetonitrile and 0.1% trifluoroacetic acid .

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Purity Achieved (%) |

|---|---|---|---|

| Alkaline Hydrolysis | High yield (75–80%) | Requires stringent pH control | 99.5 |

| Photodegradation | Simplicity (no catalysts) | Low yield (10–15%) | 95.0 |

| DBU-Catalyzed | Rapid cyclization (6–8h) | High catalyst cost | 99.8 |

Wissenschaftliche Forschungsanwendungen

Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity is used in various scientific research applications, including:

Chemistry: Studying the stability and degradation pathways of Atorvastatin.

Biology: Investigating the biological activity and potential toxicity of impurities in pharmaceuticals.

Medicine: Ensuring the safety and efficacy of Atorvastatin by understanding its impurities.

Industry: Quality control and regulatory compliance in the production of Atorvastatin

Wirkmechanismus

The mechanism of action of Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity is closely related to that of Atorvastatin. It involves the inhibition of the enzyme HMG-CoA reductase, which plays a crucial role in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in the Atorvastatin Impurity Profile

Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity belongs to a family of cyclic sodium salt impurities, differing primarily in substituents and counterions. Key analogues include:

Key Observations :

Substituent Variability :

- The isopropyl group in the title compound contrasts with the 4-fluorophenyl group in its Fluorophenyl analogue, altering hydrophobicity and metabolic stability .

- The Allyl Ester variant introduces an ester functional group, increasing molecular weight by ~44 g/mol compared to the parent impurity .

Counterion Impact :

- Replacement of sodium with calcium (e.g., Atorvastatin Cyclic Fluorophenyl Calcium Salt Impurity) significantly increases molecular weight (1219.36 vs. 612.62 g/mol) and alters solubility profiles .

Regulatory Relevance :

- Both sodium and calcium salt impurities are monitored under pharmacopeial standards (e.g., USP, EP), with acceptance limits ≤0.3% for critical impurities .

Biologische Aktivität

Atorvastatin cyclic sodium salt (isopropyl) impurity, a degradation product of atorvastatin, has garnered attention due to its potential implications in pharmacology and toxicology. This article examines its biological activity, synthesis, characterization, and relevant case studies, providing a comprehensive overview of the compound's significance in medicinal chemistry.

- Chemical Name : this compound

- CAS Number : 873950-17-5

- Molecular Formula : C33H34F N2O7·Na

- Molecular Weight : 612.62 g/mol

- Solubility : Soluble in methanol

- Melting Point : >150 °C (dec.)

Synthesis and Formation

This compound is formed during the photodegradation of atorvastatin. The synthesis process involves several steps, including hydrolysis and the removal of other impurities. Research indicates that this impurity can arise in the presence of light and moisture, affecting the stability and efficacy of atorvastatin formulations .

Biological Activity

The biological activity of this compound is primarily linked to its role as a degradation product. While atorvastatin itself is a potent HMG-CoA reductase inhibitor used for lowering cholesterol levels, the implications of its impurities are critical for understanding safety and efficacy profiles:

- Enzymatic Activity : Preliminary studies suggest that the impurity may exhibit altered enzymatic activity compared to atorvastatin, potentially influencing its pharmacodynamics .

- Toxicological Effects : Toxicological assessments indicate that impurities like this can lead to unexpected side effects or reduced therapeutic effects. In animal studies, high doses have shown adverse effects similar to those seen with statin use .

Case Studies

-

Stability Studies :

A study conducted on atorvastatin formulations revealed that exposure to light significantly increased the levels of related impurities, including the cyclic sodium salt (isopropyl) impurity. Over a period of six months under various storage conditions, impurities were monitored and showed a notable increase, raising concerns about long-term stability . -

Degradation Pathways :

Research utilizing high-pressure liquid chromatography (HPLC) identified degradation pathways for atorvastatin leading to the formation of this impurity. The study quantified the impurity levels in forced degradation conditions, highlighting its formation under oxidative stress . -

Impurity Analysis :

A comprehensive analysis using mass spectrometry demonstrated that co-elution with other compounds complicates the quantification of atorvastatin impurities. This highlights the importance of accurate detection methods in ensuring drug safety and efficacy .

Data Tables

| Property | Value |

|---|---|

| CAS Number | 873950-17-5 |

| Molecular Formula | C33H34F N2O7·Na |

| Molecular Weight | 612.62 g/mol |

| Solubility | Methanol |

| Melting Point | >150 °C (dec.) |

| Study Type | Findings |

|---|---|

| Stability Study | Increased impurities over time under light exposure |

| Toxicological Assessment | Adverse effects at high doses similar to statins |

| Degradation Pathway Analysis | Identified pathways leading to impurity formation |

Q & A

Basic Research Questions

Q. What synthetic routes are reported for Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity, and how do they address structural complexity?

The impurity is synthesized via photodegradation of atorvastatin, forming an epoxy pyrrolooxazin tricyclic (EPT) salt structure. A validated two-step synthesis starts from an advanced atorvastatin bicyclic intermediate, enabling isolation at high purity (≥95%) . Key challenges include stereochemical control and avoiding side reactions during cyclization. Researchers should verify intermediates via LC-MS and ¹H NMR to confirm structural fidelity at each step .

Q. How can researchers distinguish this compound from structurally related analogs (e.g., fluorophenyl variants)?

Chromatographic separation (HPLC) with a C18 column and mobile phase containing 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (gradient elution) resolves isopropyl and fluorophenyl derivatives. Retention time differences (~2–3 minutes) and mass spectrometry (MS) fragmentation patterns (e.g., m/z 598.61 for the sodium salt) confirm identity . For ambiguous cases, 2D-NMR (COSY, HSQC) distinguishes substituent positions on the pyrrolooxazin core .

Q. What quality control parameters are critical for impurity standards in bioassays?

Batch-to-batch consistency requires ≥95% purity (HPLC), validated via MS, ¹H/¹³C NMR, and elemental analysis. Residual solvents (e.g., isopropyl alcohol) must be <0.1% (GC-FID). For cell-based assays, TFA content should be <1% to avoid cytotoxicity; peptide content analysis is recommended if solubility varies between batches .

Advanced Research Questions

Q. How can stability-indicating methods resolve discrepancies in impurity quantification during forced degradation studies?

Forced degradation (acid/base hydrolysis, oxidative/thermal stress) may generate secondary impurities that co-elute with the target. Use orthogonal methods:

- HPLC-DAD : Adjust pH to 3.0 (phosphate buffer) to enhance peak resolution.

- LC-MS/MS : Monitor characteristic fragments (e.g., m/z 573.64 for lactam derivatives).

- Kinetic modeling : Compare degradation rates under varied conditions to identify labile functional groups (e.g., epoxy ring opening) .

Example: Cyclic hemiketal impurities in atorvastatin formulations show a 0.2% limit under USP guidelines, requiring method sensitivity ≤0.05% .

Q. What experimental strategies mitigate batch-to-batch variability in impurity synthesis for pharmacokinetic studies?

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to control cyclization efficiency.

- Design of Experiments (DoE) : Optimize reaction time, temperature, and catalyst loading (e.g., sodium methoxide) to minimize byproducts.

- Salt metathesis : Replace sodium with potassium ions to enhance crystallinity and reduce amorphous content, improving reproducibility .

Q. How do researchers validate the absence of isomeric impurities (e.g., 3S,5R vs. 3R,5R configurations) in synthetic batches?

- Chiral HPLC : Use a Chiralpak AD-H column with n-hexane/ethanol (80:20) to separate enantiomers (resolution ≥1.5).

- Circular Dichroism (CD) : Compare Cotton effect signatures at 220–250 nm.

- X-ray crystallography : Resolve spatial arrangements of the isopropyl group and sodium coordination sites .

Q. Methodological Resources

Eigenschaften

IUPAC Name |

sodium;4-[5-(4-fluorophenyl)-5-hydroxy-4-phenyl-2-(phenylcarbamoyl)-1-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O7.Na/c1-21(2)33-31(29(40)35-25-11-7-4-8-12-25)30(43-31,22-9-5-3-6-10-22)32(41,23-13-15-24(34)16-14-23)36(33)18-17-27(42-33)19-26(37)20-28(38)39;/h3-16,21,26-27,37,41H,17-20H2,1-2H3,(H,35,40)(H,38,39);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLRXFXFFHQDSQ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C12C3(C(O3)(C(N1CCC(O2)CC(CC(=O)[O-])O)(C4=CC=C(C=C4)F)O)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34FN2NaO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.